N-{4-[(2-cyclohexylidenehydrazinyl)carbonyl]phenyl}-N-methylbenzenesulfonamide
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Overview
Description
N-[4-(N’-CYCLOHEXYLIDENEHYDRAZINECARBONYL)PHENYL]-N-METHYLBENZENESULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclohexylidenehydrazinecarbonyl group, a phenyl group, and a benzenesulfonamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(N’-CYCLOHEXYLIDENEHYDRAZINECARBONYL)PHENYL]-N-METHYLBENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the condensation reaction between cyclohexylidenehydrazine and 4-nitrobenzohydrazide, followed by further reactions to introduce the benzenesulfonamide group . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(N’-CYCLOHEXYLIDENEHYDRAZINECARBONYL)PHENYL]-N-METHYLBENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[4-(N’-CYCLOHEXYLIDENEHYDRAZINECARBONYL)PHENYL]-N-METHYLBENZENESULFONAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a component in specialty chemicals
Mechanism of Action
The mechanism of action of N-[4-(N’-CYCLOHEXYLIDENEHYDRAZINECARBONYL)PHENYL]-N-METHYLBENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
N’-CYCLOHEXYLIDENE-4-NITROBENZOHYDRAZIDE: Shares a similar hydrazinecarbonyl group but differs in the presence of a nitro group instead of a benzenesulfonamide group.
N’-CYCLOHEXYLIDENE-4-HYDROXYBENZOHYDRAZIDE: Contains a hydroxy group instead of a benzenesulfonamide group, leading to different chemical properties and applications.
Uniqueness
N-[4-(N’-CYCLOHEXYLIDENEHYDRAZINECARBONYL)PHENYL]-N-METHYLBENZENESULFONAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C20H23N3O3S |
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Molecular Weight |
385.5 g/mol |
IUPAC Name |
4-[benzenesulfonyl(methyl)amino]-N-(cyclohexylideneamino)benzamide |
InChI |
InChI=1S/C20H23N3O3S/c1-23(27(25,26)19-10-6-3-7-11-19)18-14-12-16(13-15-18)20(24)22-21-17-8-4-2-5-9-17/h3,6-7,10-15H,2,4-5,8-9H2,1H3,(H,22,24) |
InChI Key |
SCHUYBIKFHXFKI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NN=C2CCCCC2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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